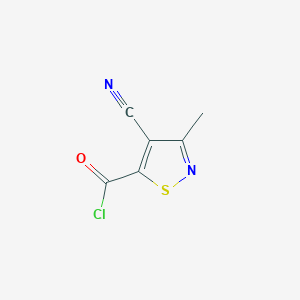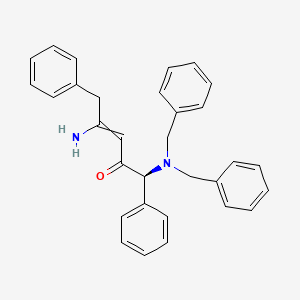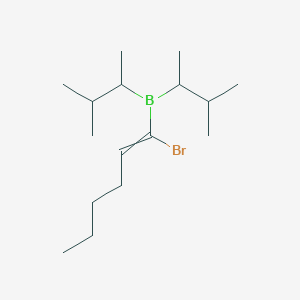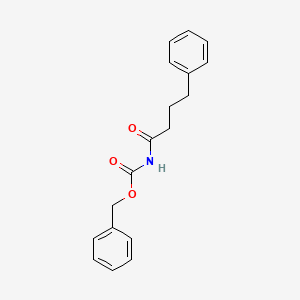![molecular formula C28H20NO6- B12575780 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate CAS No. 185381-36-6](/img/structure/B12575780.png)
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is a complex organic compound characterized by the presence of a nitro group, a benzoate ester, and a triphenylethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoate precursor followed by esterification with 2,2,2-triphenylethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various ester or amide derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester moiety can be hydrolyzed to release active compounds that exert specific effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-thiophenecarboxaldehyde
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
Uniqueness
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is unique due to its combination of a nitro group, a benzoate ester, and a triphenylethoxy moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
185381-36-6 |
|---|---|
Fórmula molecular |
C28H20NO6- |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
5-nitro-2-(2,2,2-triphenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C28H21NO6/c30-26(31)25-18-23(29(33)34)16-17-24(25)27(32)35-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,19H2,(H,30,31)/p-1 |
Clave InChI |
QGBMYXZXGBTURS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

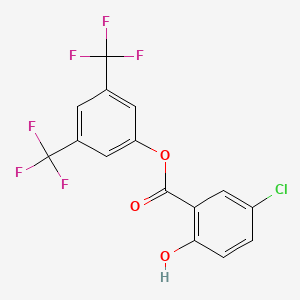
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
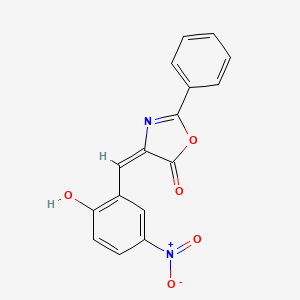
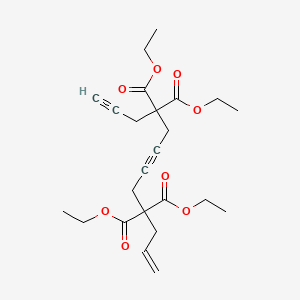
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
